molecular formula C15H29NSSn B110552 2-(Tributylstannyl)thiazole CAS No. 121359-48-6

2-(Tributylstannyl)thiazole

Cat. No.: B110552
CAS No.: 121359-48-6
M. Wt: 374.2 g/mol
InChI Key: WUOFQGMXQCSPPV-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)thiazole (CAS: 121359-48-6) is an organotin compound featuring a thiazole ring substituted with a tributylstannyl group at the 2-position. Its molecular formula is C₁₅H₂₉NSSn, with a molecular weight of 388.2 g/mol . This compound is synthesized via high-yield Stille coupling reactions, such as the reaction of 2-bromothiazole with tributyltin chloride, achieving yields exceeding 95% . It is widely utilized in Pd-catalyzed cross-coupling reactions (e.g., Stille coupling) to construct carbon-carbon bonds in pharmaceuticals and optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)thiazole can be synthesized through the reaction of thiazole with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between thiazole and tributyltin chloride. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille cross-coupling reactions. This involves the coupling of the organotin compound with various halides in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemical Properties and Reactivity

The tributylstannyl group attached to the thiazole ring enhances its reactivity, particularly in cross-coupling reactions. This compound can undergo several types of reactions:

  • Cross-Coupling Reactions : The tributylstannyl group facilitates Stille coupling, allowing for the formation of carbon-carbon bonds with other organic molecules. This is crucial in synthesizing complex organic compounds and polymers.
  • Substitution Reactions : The tributylstannyl group can be replaced by various electrophiles, enabling the introduction of diverse functional groups into the thiazole structure.
  • Oxidation and Reduction : While less common, 2-(tributylstannyl)thiazole can participate in oxidation and reduction reactions, expanding its utility in synthetic pathways.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Pharmaceutical Development : The compound's ability to form new carbon-carbon bonds makes it an essential building block for developing novel pharmaceuticals. For example, derivatives of thiazole have shown promising antibacterial activity against Mycobacterium tuberculosis, indicating potential therapeutic applications .
  • Agrochemicals : Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Materials Science

In materials science, this compound has been incorporated into polymeric systems:

  • Polymer Semiconductors : The compound has been utilized in the development of semiconducting polymers that exhibit improved electronic properties. The incorporation of thiazole units enhances intermolecular interactions and chain planarity, which are critical for optimizing device performance in organic thin-film transistors (OTFTs) and photovoltaic cells (PSCs) .
  • Catalytic Applications : It has been reported that this compound can act as a catalyst or co-catalyst in various polymerization processes, promoting efficient synthesis at room temperature .

Case Study 1: Antitubercular Activity

A study explored the structure-activity relationship (SAR) of thiazole derivatives against Mycobacterium tuberculosis. The research highlighted that modifications at the C-2 position of the thiazole ring could lead to enhanced antibacterial activity. Compounds derived from this compound were found to exhibit sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as new anti-tubercular agents .

Case Study 2: Polymer Synthesis

Research on polymer semiconductors incorporating thiazole units revealed that these structures can significantly improve charge transport properties. The study showed that polymers synthesized with this compound exhibited high open-circuit voltages and improved efficiency in solar cell applications due to optimized morphology and electronic structure .

Mechanism of Action

The primary mechanism of action for 2-(Tributylstannyl)thiazole in Stille cross-coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with the halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Heterocyclic Stannyl Derivatives

The reactivity and applications of 2-(tributylstannyl)thiazole can be contextualized by comparing it with analogous stannyl-substituted heterocycles (Table 1):

Compound Heterocycle Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Thiazole S, N C₁₅H₂₉NSSn 388.2 Stille coupling, drug synthesis
2-(Tributylstannyl)oxazole Oxazole O, N C₁₅H₂₉NOSn ~372.1* Organic electronics
2-(Tributylstannyl)pyridine Pyridine N C₁₇H₃₁NSn 368.2 Catalysis, ligand synthesis
2-(Tributylstannyl)furan Furan O C₁₆H₂₈OSn 371.1 Polymer chemistry

*Calculated based on formula.

Key Observations :

  • Steric Considerations: Pyridine derivatives (e.g., 2-(tributylstannyl)pyridine) exhibit planar geometries, whereas thiazole’s non-planar structure (due to sulfur’s larger atomic radius) may influence binding in catalytic systems .

Physical and Spectroscopic Properties

Collision cross-section (CCS) data for this compound (Table 2) highlights its structural compactness compared to larger organotin compounds:

Adduct Predicted CCS (Ų)
[M+H]⁺ 202.1
[M+Na]⁺ 207.5
[M-H]⁻ 197.5

These values suggest moderate molecular rigidity, advantageous for precise molecular docking in drug design . In contrast, benzothiadiazole-stannyl hybrids (e.g., compounds in ) exhibit higher CCS due to extended conjugation.

Biological Activity

2-(Tributylstannyl)thiazole is an organotin compound characterized by the presence of a thiazole ring and a tributylstannyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. The thiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈NSSn, with a molecular weight of approximately 305.1 g/mol. The structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, bonded to a tributylstannyl group that serves as a functional handle for further chemical modifications.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Various studies have demonstrated that thiazole compounds can effectively inhibit the growth of bacteria and fungi. For example, derivatives containing the thiazole ring have been shown to possess antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

A study highlighted the effectiveness of certain thiazole derivatives against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazole derivatives are known to influence various cellular processes, including cell cycle regulation and apoptosis. In vitro studies have reported that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB231 and HCT116, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

  • Nucleophilic Substitution : The tributylstannyl group can be replaced by nucleophiles in biological systems, facilitating interactions with proteins or nucleic acids.
  • C-H Activation : The thiazole ring can activate adjacent C-H bonds, allowing for further functionalization and enhancing the compound's reactivity.
  • Electron Transfer : The thiazole moiety can act as an electron acceptor, which may play a role in charge transfer processes relevant to its biological activity.

Case Studies and Research Findings

StudyFocusFindings
Mohammad et al. (2021) Antimicrobial activityIdentified potent activity against MRSA strains; compounds showed inhibition zones comparable to ciprofloxacin .
Ghasemi et al. (2013) Antibacterial efficacyReported MIC values of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp. .
Nagavelli et al. (2020) Anticancer propertiesEvaluated cytotoxicity against breast and colon cancer cell lines; demonstrated significant inhibition compared to standard drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(tributylstannyl)thiazole, and how is its purity validated?

  • Methodological Answer : this compound is synthesized via Stille coupling precursors, typically involving palladium catalysts (e.g., [Pd(PPh₃)₄]) and a tin-thiazole intermediate. For example, in carbazole derivative synthesis, 3-iodo-9-methyl-9H-carbazole reacts with this compound under heated (100°C) DMF conditions . Purity is validated using ¹H/¹³C NMR spectroscopy to confirm structural integrity, mass spectrometry for molecular weight verification, and elemental analysis to match calculated/experimental C/H/N/S percentages .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Critical techniques include:

  • ¹H/¹³C NMR : To resolve thiazole proton environments (e.g., aromatic protons at δ ~7.5–8.5 ppm) and confirm tributyltin bonding .
  • FT-IR : Identifies C-Sn stretching vibrations (~450–550 cm⁻¹) and thiazole ring modes (C=N/C-S) .
  • Mass Spectrometry (EI or ESI) : Validates molecular ion peaks (e.g., m/z 374 for C₁₅H₂₉NSSn) and isotopic patterns from tin .

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : The compound is moisture-sensitive and prone to Sn-C bond hydrolysis. Store under inert atmosphere (N₂/Ar) at 4°C to prevent degradation . Use anhydrous solvents (e.g., DMF, THF) and gloveboxes for reactions. Toxicity requires PPE (gloves, goggles) and proper waste disposal for organotin compounds .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this compound to minimize homocoupling byproducts?

  • Methodological Answer : Homocoupling (e.g., R-Sn-Sn-R) arises from oxidative side reactions. Mitigation strategies include:

  • Catalyst Selection : Use Pd(0) catalysts (e.g., [Pd(PPh₃)₄]) over Pd(II) to suppress Sn reductive elimination .
  • Stoichiometry Control : Limit excess tributyltin reagent (≤1.2 equiv) to avoid competing pathways .
  • Solvent Degassing : Remove O₂ from solvents (via freeze-pump-thaw) to prevent Sn oxidation .
  • Additives : LiCl or CuI can stabilize Pd intermediates and improve cross-coupling efficiency .

Q. How does the electronic nature of substituents on the thiazole ring affect reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (EWGs) on thiazole (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing oxidative addition to Pd. Conversely, electron-donating groups (EDGs) slow reactivity but improve stability. For example, 2-(tributylstannyl)-4-methylthiazole shows slower coupling than unsubstituted analogs due to EDG effects. Reactivity trends are quantified via Hammett plots using σ values .

Q. What strategies stabilize this compound against degradation during long-term storage?

  • Methodological Answer :

  • Low-Temperature Storage : Maintain at 4°C in amber vials to reduce thermal/light-induced decomposition .
  • Stabilizing Solvents : Store in dry THF or toluene with molecular sieves to absorb moisture .
  • Periodic Purity Checks : Monitor via TLC or NMR every 3–6 months to detect Sn hydrolysis (evidenced by free thiazole or Bu₃Sn-OH byproducts) .

Q. How can researchers analyze contradictory yield data in Stille couplings involving this compound?

  • Methodological Answer : Contradictions often stem from:

  • Catalyst Poisoning : Trace O₂ or amines in solvents deactivate Pd. Use GC-MS or ICP-OES to detect Pd(0) aggregation .
  • Substrate Impurities : Screen aryl halides via HPLC for halide content (e.g., residual Br⁻ reduces reactivity).
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (80–120°C) and time (12–48 hrs) to identify optimal conditions .

Properties

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376849
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121359-48-6
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,3-thiazol-2-yl)stannane
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Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of 2-bromothiazole under nitrogen in 50 ml of tetrahydrofuran while cooling in a dry ice-acetone bath is added dropwise 36.6 ml of a 1.6M solution of butyl lithium via syringe. Stirring is continued for 1 hour. To the reaction mixture is added dropwise 29.8 g of tributyltin chloride in 20 ml of tetrahydrofuran. Stirred 1 additional hour. The reaction mixture is quenched with 20 ml of water and 50 ml additional water is added. After stirring for 20 minutes the reaction mixture is extracted with chloroform (3×60 ml). The organic layer is dried (Na2SO4) and evaporated in vacuo to give 11.7 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
29.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thiazole (0.71 ml, 10 mmol) in dry THF (20 ml) was added dropwise 1.6 M-BuLi in hexane (6.9 ml, 11 mmol) under argon at -78° C. The reaction mixture was stirred at -78° C. for 0.5 hr and Bu3SnCl (3.1 ml, 11 mmol) was added dropwise. After stirring for 1 hr at -78° C. and for 1 hr at room temperature, the mixture was concentrated, triturated with water (50 ml) and extracted with diethylether (100 ml×3). The extract was washed with brine, dried and concentrated under reduced pressure to give (50) as a colorless oil. (3.7 g, quant.).
Quantity
0.71 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-bromothiazole (4.6 mL, 50 mmol) and anhydrous ether (50 mL), there was added an n-BuLi hexane solution (22 mL, 55 mmol) dropwise at −70° C. under nitrogen atmosphere, and the mixture was stirred for 30 minutes. A solution of n-Bu3SnCl (14 mL, 50 mmol) in ether (20 mL) was then added at −70° C., and after stirring for 4 hours, the mixture was raised to room temperature and stirred for another hour. After adding water (50 mL), the organic layer was extracted three times with ether (50 mL), and the solvent was distilled away. It was then purified by silica gel chromatography (hexane:ethyl acetate=20:1) to yield the title compound (17 g, 90%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-BuLi hexane
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
n-Bu3SnCl
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 5.3 mL, 8.37 mmol) was added to a solution of thiazole (450 mg, 5.23 mmol) in anhydrous ether (30 mL) stirred −78° C. under nitrogen. After 30 min tri-n-butylstannyl chloride (2.73 g, 8.37 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give the sub-title compound a brown oily residue (2.0 g), which was used in the next step without further purification.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tri-n-butylstannyl chloride
Quantity
2.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Tributylstannyl)thiazole
2-(Tributylstannyl)thiazole

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